molecular formula C10H11NO3 B1280366 Benzyl (2-oxoethyl)carbamate CAS No. 67561-03-9

Benzyl (2-oxoethyl)carbamate

Cat. No. B1280366
CAS RN: 67561-03-9
M. Wt: 193.2 g/mol
InChI Key: QSNONXQMKXTNQH-UHFFFAOYSA-N
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Description

Benzyl (2-oxoethyl)carbamate is a chemical compound that can be synthesized and utilized in various chemical reactions and as an intermediate in the production of pharmaceuticals. It is related to a class of compounds known as carbamates, which are derivatives of carbamic acid and have a wide range of applications in chemistry and biology.

Synthesis Analysis

The synthesis of benzyl (2-oxoethyl)carbamate-related compounds can involve several steps and different starting materials. For instance, N-(substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)carbamates can be synthesized from active benzoxazolones and oxazolidinones, respectively, and evaluated as potential drug delivery systems . Another example is the enantioselective synthesis of a benzyl carbamate derivative using an iodolactamization as the key step, which is crucial for creating potent CCR2 antagonists . Additionally, lithiated benzyl carbamates have been generated and used in asymmetric synthesis, with quantum chemical investigations providing insight into the equilibrium of diastereomers .

Molecular Structure Analysis

The molecular structure of benzyl (2-oxoethyl)carbamate and its derivatives can be quite complex. For example, the crystal structure of ethyl N-[(benzyloxy)thiocarbonyl]carbamate reveals a dihedral angle between the benzyl and carbamate groups and specific hydrogen bonding patterns in the crystal . These structural details are essential for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Benzyl carbamates can participate in various chemical reactions. For instance, they can be used to synthesize benzimidazole derivatives, which have shown potential as antineoplastic and antifilarial agents . Additionally, benzyl carbamates have been involved in Rh(iii)-catalyzed annulation reactions to create benzo[a]carbazoles . The reactivity of carbamoyl derivatives of photolabile benzoins has also been studied, showing that they can generate carbamate anions through photolysis . Moreover, oxime carbamates can release radicals upon UV photolysis, which can then undergo dissociation or cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl (2-oxoethyl)carbamate derivatives are influenced by their molecular structure. For example, the regio-selective synthesis of diversely substituted benzo[a]carbazoles demonstrates good functional group tolerance and high atom-efficiency . The dissociation or cyclization behavior of oxime carbamates upon photolysis indicates their potential as precursors for aminyl and iminyl radicals . Furthermore, the configurationally labile nature of lithiated benzyl carbamates at low temperatures is significant for their use in asymmetric synthesis .

Scientific Research Applications

Synthesis and Characterization

  • Peptide Preparation : N-(Protected α-aminoacyl)benzotriazoles, including compounds related to Benzyl (2-oxoethyl)carbamate, are used in preparing peptides, mimetics, and conjugates (Küçükbay & Buğday, 2014).
  • Hydroamination Catalyst : Benzyl carbamate derivatives are involved in hydroamination, forming various nitrogen-containing heterocycles, which are key in pharmaceuticals and agrochemicals (Zhang et al., 2006).

Medicinal Chemistry Applications

  • Butyrylcholinesterase Inhibitors : Benzyl carbamate derivatives are studied for their potential as butyrylcholinesterase inhibitors, which have implications in treating diseases like Alzheimer's (Carolan et al., 2010).

Material Science

  • Crystal Growth and Characterization : Benzyl carbamate single crystals have been grown and characterized for their potential applications in material science (Solanki et al., 2015).

properties

IUPAC Name

benzyl N-(2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNONXQMKXTNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459046
Record name benzyl (2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-oxoethyl)carbamate

CAS RN

67561-03-9
Record name benzyl (2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(2-oxoethyl)carbamate
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Synthesis routes and methods I

Procedure details

A solution (30 ml) of oxalyl chloride (1.72 ml, 20.0 mmol) in dichloromethane was added dropwise to a solution (10 ml) of dimethyl sulfoxide (2.84 ml, 40.0 mmol) in dichloromethane at −78° C., and the mixture was stirred at the same temperature for 5 min. A solution (45 ml) of benzyl(2-hydroxyethyl)carbamate (1.95 g, 10.0 mmol) in dichloromethane was added to the reaction mixture and the mixture was further stirred for 15 min. Triethylamine (6.93 ml, 50.0 mmol) was added, and the mixture was stirred for 5 min. The temperature was raised to room temperature and the reaction mixture was stirred for 1.5 hrs. The reaction mixture was concentrated under reduced pressure, water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The obtained residue was subjected to silica gel column chromatography and eluted with hexane-ethyl acetate (7:3-3:2, v/v) to give the title compound (930 mg, 48%) as a colorless oil. 1H-NMR (CDCl3) δ: 4.14 (2H, d, J=5.1 Hz), 5.13 (2H, s), 5.47 (1H, br), 7.31-7.37 (5H, m), 9.64 (1H, s).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
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6.93 mL
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reactant
Reaction Step Three
Yield
48%

Synthesis routes and methods II

Procedure details

To a stirred solution of (2-hydroxyethyl)-carbamic acid benzyl ester (1.0 g, 5.1 mmol) and N,N-diisopropylethylamine (1.78 mL, 10.2 mmol) in dichloromethane (15 mL) was added a solution of sulfur trioxide-pyridine complex (1.63 g, 10.2 mmol) in dimethyl sulfoxide (15 mL) at −20° C. After 1 h, the reaction was warmed to room temperature, diluted with dichloromethane (50 mL) and washed with 1.0 N HCl (50 mL) and brine. The organics were separated, dried with anhydrous sodium sulfate, filtered, and concentrated. The crude material was purified by silica gel chromatography, eluting with ethyl acetate in hexanes (0% to 80% gradient) to give the title product (810 mg, 82%). 1H NMR (CDCl3, 300 MHz) δ (ppm): 9.5 (s, 1H) 7.4-7.2 (m, 5H), 5.1 (s, 2H), 3.9 (d, J=5.8 Hz, 2H), 2.9-3.3 (br, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
82%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 80 ml THF, 40 ml water, and 800 mg oxalic acid was added 9.6 g (40 mmol) of N-benzyloxycarbonyl aminoacetaldehyde dimethyl acetal, and refluxed for 4 days. The THF was removed under reduced pressure and the remaining solution was extracted with ether (3×100 ml), the ether fractions were combined and dried over anhydrous sodium sulfate. The ether was removed under reduced pressure and the remaining solution was purified by flash chromatography (hexane and ethyl acetate 3:1 then 1:1) to yield 3.88 g, 50% yield.
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
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Quantity
40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (2-oxoethyl)carbamate
Reactant of Route 2
Benzyl (2-oxoethyl)carbamate
Reactant of Route 3
Benzyl (2-oxoethyl)carbamate
Reactant of Route 4
Benzyl (2-oxoethyl)carbamate
Reactant of Route 5
Benzyl (2-oxoethyl)carbamate
Reactant of Route 6
Benzyl (2-oxoethyl)carbamate

Citations

For This Compound
20
Citations
AR Katritzky, M Wang, H Yang, S Zhang… - Arkivoc, 2002 - arkat-usa.org
The chiral α-N-(tert-butoxycarbonyl) aminoacylbenzotriazoles [(N-Boc-aminoacyl)-benzotriazoles] 3a− e are stable crystalline intermediates, easily prepared (61–88%) from N-Boc-α-…
Number of citations: 38 www.arkat-usa.org
AR Katritzky, K Suzuki, SK Singh - Synthesis, 2004 - thieme-connect.com
Coupling an unprotected amino acid or dipeptide in partially aqueous solution with a readily available N-(Z-α-aminoacyl) benzotriazole or N-(Z-α-aminopetidoyl) benzotriazole affords N-…
Number of citations: 68 www.thieme-connect.com
EW Yue, B Wayland, B Douty, ML Crawley… - Bioorganic & medicinal …, 2006 - Elsevier
The structure-based design and discovery of the isothiazolidinone (IZD) heterocycle as a mimic of phosphotyrosine (pTyr) has led to the identification of novel IZD-containing inhibitors …
Number of citations: 69 www.sciencedirect.com
AR Katritzky, M Wang, H Yang, S Zhang… - 2002 - hero.epa.gov
The chiral α-N-(tert-butoxycarbonyl) aminoacylbenzotriazoles [(N-Boc-aminoacyl)-benzotriazoles] 3a-e are stable crystalline intermediates, easily prepared (61-88%) from N-Boc-α-…
Number of citations: 1 hero.epa.gov
J Kong, S Venkatraman, K Furness… - Journal of medicinal …, 1998 - ACS Publications
Human rhinovirus, the chief cause of the common cold, contains a positive-sense strand of RNA which is translated into a large polyprotein in infected cells. Cleavage of the latter to …
Number of citations: 75 pubs.acs.org
F Xue, H Lu, L He, W Li, D Zhang… - The Journal of Organic …, 2018 - ACS Publications
The formal total syntheses of (−)-actinophyllic acid and its enantiomer starting from the same chiral intermediate are reported. The synthesis features a photoredox organocatalytic …
Number of citations: 22 pubs.acs.org
AP Combs, W Zhu, ML Crawley, B Glass… - Journal of medicinal …, 2006 - ACS Publications
Potent nonpeptidic benzimidazole sulfonamide inhibitors of protein tyrosine phosphatase 1B (PTP1B) were derived from the optimization of a tripeptide containing the novel (S)-…
Number of citations: 117 pubs.acs.org
P Angrish - 2006 - search.proquest.com
A convenient and efficient procedure is developed under mild reaction conditions for the preparation of N-(Z-and Fmoc-α-aminoacyl) benzotriazoles utilizing NZ-or Fmoc-protected-α-…
Number of citations: 0 search.proquest.com
AR Katritzky, P Angrish - Steroids, 2006 - Elsevier
Chiral O-(α-protected-aminoacyl)steroids 4a–f, 6a–b, 8 and 4a+4d and O-(α-protected-dipeptidoyl)steroids 12a,b are conveniently prepared under microwave irradiation in isolated …
Number of citations: 40 www.sciencedirect.com
M Pešić, C López, G Álvaro - Biochemical engineering journal, 2012 - Elsevier
Chloroperoxidase catalyzed oxidation of Cbz-ethanolamine to Cbz-glycinal was performed using hydrogen peroxide and tert-butyl hydroperoxide as oxidants. Frequency of the addition …
Number of citations: 9 www.sciencedirect.com

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